molecular formula C12H10N4O3 B6054109 2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol

2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol

Cat. No.: B6054109
M. Wt: 258.23 g/mol
InChI Key: MERJTQNAXXAOST-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol is a chemical compound with the molecular formula C12H10N4O3 It is known for its unique structure, which includes an amino group, a nitro group, and a phenylvinyl group attached to a pyrimidinol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the nitration of a precursor pyrimidine compound, followed by the introduction of the phenylvinyl group through a coupling reaction. The amino group is then introduced via a substitution reaction. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The amino and nitro groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-nitro-6-(2-phenylvinyl)-4(3H)-pyrimidinone
  • 2-amino-5-nitro-6-(2-phenylvinyl)-4(1H)-pyrimidinone

Uniqueness

2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different or enhanced properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-amino-5-nitro-4-[(E)-2-phenylethenyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c13-12-14-9(10(16(18)19)11(17)15-12)7-6-8-4-2-1-3-5-8/h1-7H,(H3,13,14,15,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERJTQNAXXAOST-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C(=O)NC(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C(=O)NC(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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